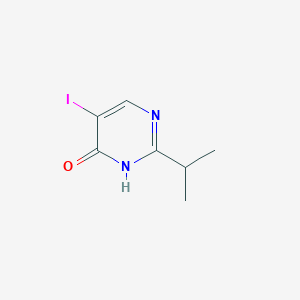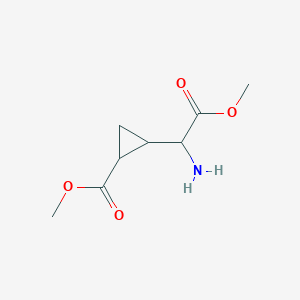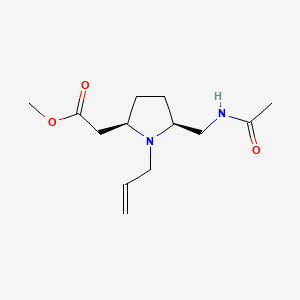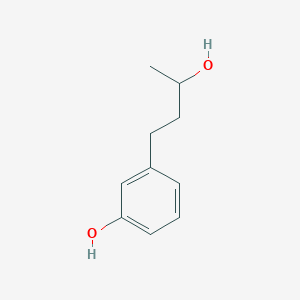
5-Iodo-2-isopropyl-pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-isopropyl-pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropyl-pyrimidin-4-ol typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2-isopropyl-4-hydroxypyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-isopropyl-pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-isopropyl-pyrimidin-4-ol, while oxidation with hydrogen peroxide can produce 5-iodo-2-isopropyl-pyrimidin-4-one .
Scientific Research Applications
5-Iodo-2-isopropyl-pyrimidin-4-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity to its targets. The isopropyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-hydroxy-pyrimidine: Similar structure but lacks the isopropyl group.
5-Bromo-2-isopropyl-pyrimidin-4-ol: Similar structure but with a bromine atom instead of iodine.
5-Iodo-2-methyl-pyrimidin-4-ol: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
5-Iodo-2-isopropyl-pyrimidin-4-ol is unique due to the presence of both iodine and isopropyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, while the isopropyl group increases its lipophilicity and stability .
Properties
Molecular Formula |
C7H9IN2O |
|---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
5-iodo-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
WHVUSVMPOSZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)

![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)


![7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12308338.png)





![(1S)-1-(2-Fluorophenyl)-N-[(1S)-1-phenylethyl]ethanaminium 2-carboxybenzoate](/img/structure/B12308368.png)

